![molecular formula C27H18O B12601120 [3-(Naphthalen-1-yl)azulen-1-yl](phenyl)methanone CAS No. 916584-44-6](/img/structure/B12601120.png)
[3-(Naphthalen-1-yl)azulen-1-yl](phenyl)methanone
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Overview
Description
3-(Naphthalen-1-yl)azulen-1-ylmethanone: is a complex organic compound known for its unique structural properties. It consists of a naphthalene ring, an azulene ring, and a phenyl group, all connected through a methanone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)azulen-1-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)azulen-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
3-(Naphthalen-1-yl)azulen-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)azulen-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yl)azulen-1-ylmethanone: shares similarities with other aromatic ketones and polycyclic aromatic compounds.
Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures.
Azulen-1-yl derivatives: Compounds containing the azulene ring system.
Uniqueness
What sets 3-(Naphthalen-1-yl)azulen-1-ylmethanone apart is its unique combination of three distinct aromatic systems, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics .
Biological Activity
The compound 3-(Naphthalen-1-yl)azulen-1-ylmethanone represents a novel class of organic compounds that has garnered interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Structural Characterization
The synthesis of 3-(Naphthalen-1-yl)azulen-1-ylmethanone typically involves the reaction of naphthalene derivatives with azulene and phenyl groups. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) , Nuclear Magnetic Resonance (NMR) , and Ultraviolet-visible (UV-vis) spectroscopy are employed for structural characterization. The compound displays distinct spectral features that confirm its structure, including characteristic carbonyl stretching vibrations observed in the FTIR spectra.
Antimicrobial Activity
Recent studies have indicated that azulene-containing compounds exhibit significant antimicrobial properties. For instance, a related study on azulene derivatives demonstrated that they possess strong antifungal activity against Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.156 to 0.312 mg/mL . The presence of the azulene moiety enhances the bioactivity of the compound, making it effective against various Gram-positive and Gram-negative bacteria.
Compound | MIC (mg/mL) | Activity Type |
---|---|---|
3-(Naphthalen-1-yl)azulen-1-ylmethanone | TBD | Antifungal |
Azulene Derivative X | 0.156 - 0.312 | Antifungal |
Anticancer Activity
The anticancer potential of 3-(Naphthalen-1-yl)azulen-1-ylmethanone has been evaluated in various cancer cell lines. Preliminary results suggest that this compound exhibits cytotoxic effects on renal cancer cells (A498), indicating its potential as a therapeutic agent in cancer treatment . Further investigations into its mechanism of action are ongoing, focusing on apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, compounds related to 3-(Naphthalen-1-yl)azulen-1-ylmethanone have been studied for their anti-inflammatory effects. Research indicates that certain azulene derivatives can inhibit inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, which play critical roles in inflammatory responses .
Case Studies
- Antimicrobial Evaluation : A series of azulene derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with specific substitutions on the azulene ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Properties : In vitro studies involving A498 renal cancer cells revealed that 3-(Naphthalen-1-yl)azulen-1-ylmethanone significantly inhibited cell proliferation, warranting further investigation into its molecular targets and pathways involved in apoptosis .
- Inflammation Studies : In vivo models demonstrated that azulene derivatives could reduce inflammation markers in animal models of arthritis, suggesting a potential therapeutic role in chronic inflammatory diseases .
Properties
CAS No. |
916584-44-6 |
---|---|
Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3-naphthalen-1-ylazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C27H18O/c28-27(20-11-3-1-4-12-20)26-18-25(23-15-5-2-6-16-24(23)26)22-17-9-13-19-10-7-8-14-21(19)22/h1-18H |
InChI Key |
OYKXGSYXNWKUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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